

# Synthesis of 3-(2-Hydroxyethoxy)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Hydroxy-PEG1-acid

Cat. No.: B608000

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## Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 3-(2-hydroxyethoxy)propanoic acid, a bifunctional molecule with potential applications in drug delivery and materials science. The described methodology is a two-step process commencing with a base-catalyzed Michael addition of ethylene glycol to ethyl acrylate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This document furnishes detailed experimental protocols, a summary of chemical and physical properties, and predicted spectroscopic data for characterization. The synthesis pathway and experimental workflow are visualized using schematic diagrams to facilitate comprehension and reproducibility in a research and development setting.

## Introduction

3-(2-Hydroxyethoxy)propanoic acid is a hydrophilic organic compound possessing both a hydroxyl and a carboxylic acid functional group. This dual functionality makes it an attractive building block in the synthesis of more complex molecules, such as polymers, esters, and amides. Its structure is essentially a short-chain polyethylene glycol (PEG) moiety attached to propanoic acid, suggesting potential utility as a linker in bioconjugation and drug delivery systems, for instance, in the development of antibody-drug conjugates (ADCs). The synthesis of this molecule is of interest to researchers in medicinal chemistry, polymer chemistry, and materials science. This guide outlines a practical and accessible synthetic approach.



## Physicochemical Properties

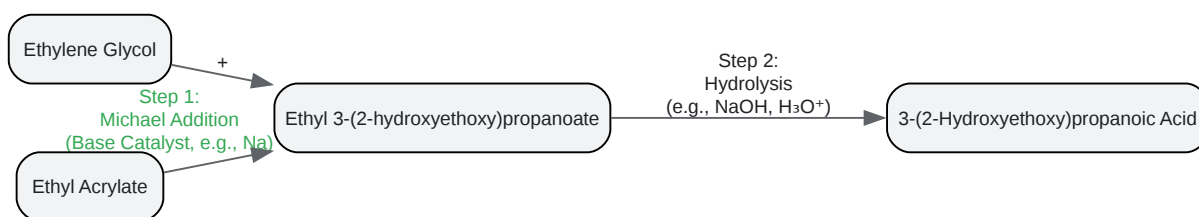
A summary of the key physicochemical properties of 3-(2-hydroxyethoxy)propanoic acid is presented in Table 1. This data is essential for the handling, characterization, and application of the compound.

Table 1: Physicochemical Properties of 3-(2-Hydroxyethoxy)propanoic Acid

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	134.13 g/mol
IUPAC Name	3-(2-hydroxyethoxy)propanoic acid
CAS Number	117786-94-4
Appearance	Predicted to be a liquid or low-melting solid
Boiling Point	Not available
Melting Point	Not available
Solubility	Expected to be soluble in water and polar organic solvents

## Proposed Synthesis Pathway

The synthesis of 3-(2-hydroxyethoxy)propanoic acid can be achieved through a two-step reaction sequence as illustrated in the following diagram.



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Caption: Proposed two-step synthesis of 3-(2-hydroxyethoxy)propanoic acid.

## Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-(2-hydroxyethoxy)propanoic acid.

### Step 1: Synthesis of Ethyl 3-(2-hydroxyethoxy)propanoate via Michael Addition

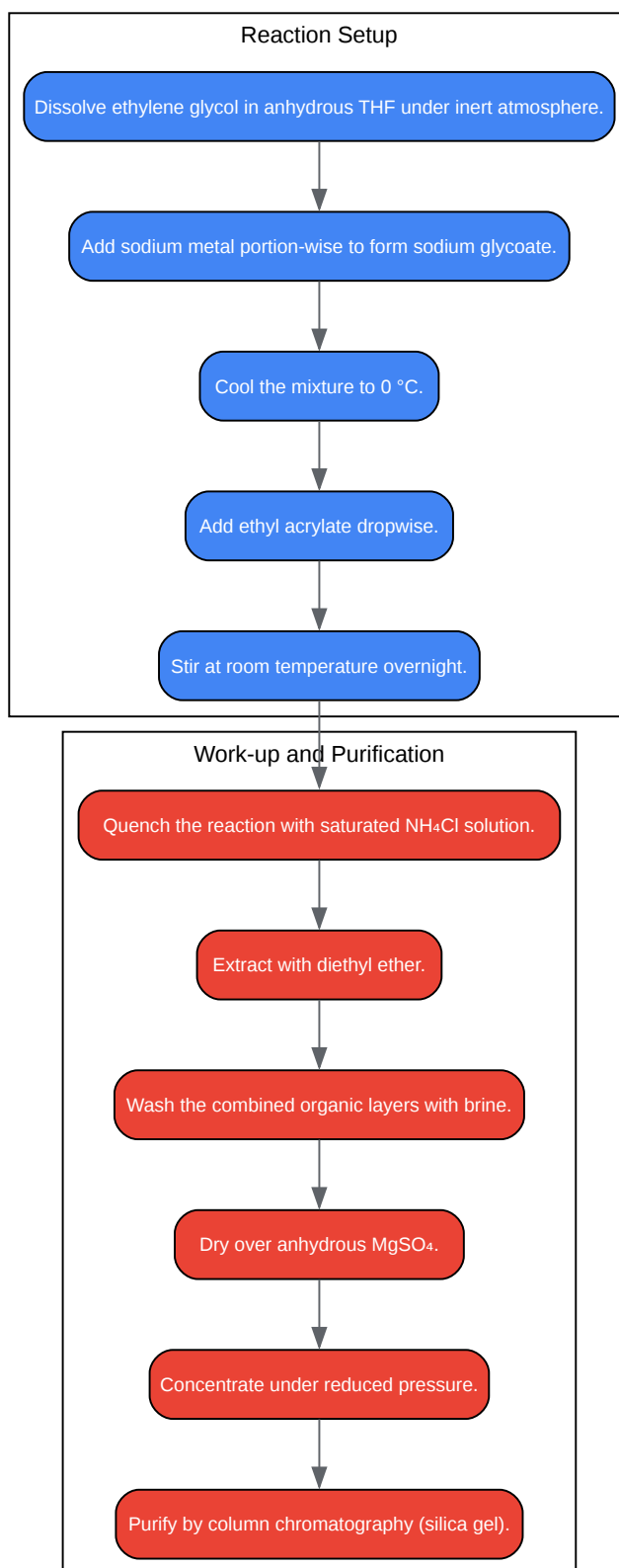
This procedure describes the base-catalyzed conjugate addition of ethylene glycol to ethyl acrylate.

Materials:

- Ethylene glycol
- Ethyl acrylate
- Sodium metal
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Experimental Workflow:





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Caption: Workflow for the synthesis of ethyl 3-(2-hydroxyethoxy)propanoate.



#### Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (5.0 equivalents) in anhydrous THF.
- Carefully add small pieces of sodium metal (1.1 equivalents) to the solution. The mixture will gently effervesce as the sodium alkoxide is formed. Stir until all the sodium has reacted.
- Cool the resulting solution to 0 °C in an ice bath.
- Slowly add ethyl acrylate (1.0 equivalent) dropwise to the cooled solution over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude ethyl 3-(2-hydroxyethoxy)propanoate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

## Step 2: Hydrolysis of Ethyl 3-(2-hydroxyethoxy)propanoate

This procedure details the saponification of the ester followed by acidification to yield the final carboxylic acid.

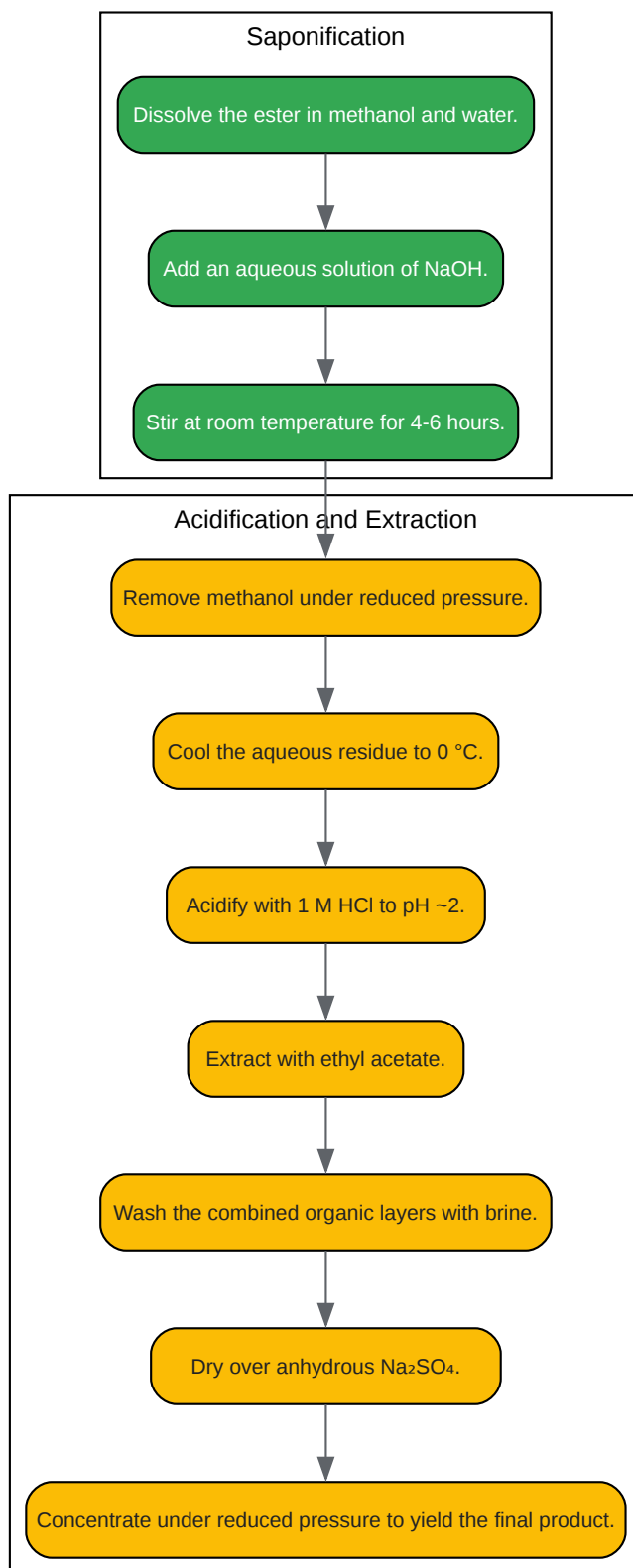
#### Materials:



- Ethyl 3-(2-hydroxyethoxy)propanoate
- Sodium hydroxide (NaOH)
- Methanol
- Water
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Experimental Workflow:





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Caption: Workflow for the hydrolysis of ethyl 3-(2-hydroxyethoxy)propanoate.



#### Procedure:

- Dissolve ethyl 3-(2-hydroxyethoxy)propanoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
- Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the ester solution.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
- Once the hydrolysis is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2 by the slow, dropwise addition of 1 M HCl.
- Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to afford 3-(2-hydroxyethoxy)propanoic acid. The product can be further purified by chromatography if necessary, though its high polarity may require specialized techniques such as reversed-phase chromatography.

## Characterization

The structure and purity of the synthesized 3-(2-hydroxyethoxy)propanoic acid should be confirmed by spectroscopic methods. The following are the predicted spectroscopic data for the final product.

Table 2: Predicted Spectroscopic Data for 3-(2-Hydroxyethoxy)propanoic Acid



Technique	Predicted Data
$^1\text{H}$ NMR	$\delta$ (ppm): ~11-12 (br s, 1H, -COOH), ~3.75 (t, 2H, -O-CH <sub>2</sub> -CH <sub>2</sub> -OH), ~3.65 (t, 2H, -O-CH <sub>2</sub> -CH <sub>2</sub> -OH), ~3.60 (t, 2H, -O-CH <sub>2</sub> -CH <sub>2</sub> -COOH), ~2.60 (t, 2H, -CH <sub>2</sub> -COOH)
$^{13}\text{C}$ NMR	$\delta$ (ppm): ~175 (-COOH), ~72 (-O-CH <sub>2</sub> -CH <sub>2</sub> -OH), ~68 (-O-CH <sub>2</sub> -CH <sub>2</sub> -COOH), ~61 (-CH <sub>2</sub> -OH), ~35 (-CH <sub>2</sub> -COOH)
FTIR	$\nu$ (cm <sup>-1</sup> ): 3400-2400 (broad, O-H stretch of carboxylic acid and alcohol), 1710 (strong, C=O stretch of carboxylic acid), ~1100 (C-O stretch)

## Conclusion

This technical guide has detailed a feasible two-step synthetic route for the preparation of 3-(2-hydroxyethoxy)propanoic acid, a valuable building block for further chemical modifications. The provided experimental protocols for the Michael addition and subsequent hydrolysis are based on established chemical principles and offer a solid foundation for researchers to produce this compound in a laboratory setting. The presented physicochemical properties and predicted spectroscopic data will aid in the characterization and quality control of the synthesized material. This guide serves as a valuable resource for scientists and professionals in the fields of drug development, polymer science, and organic synthesis.

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